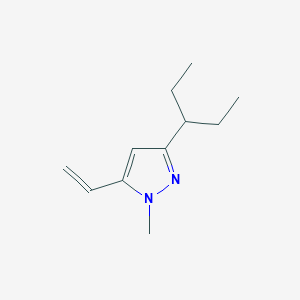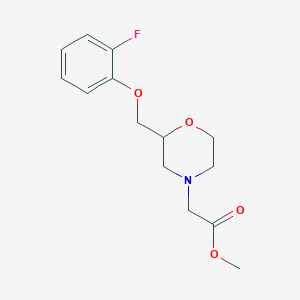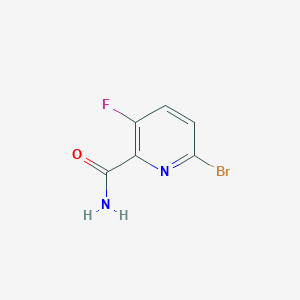
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.
Isopropoxy Substitution: The isopropoxy group is introduced through an etherification reaction using isopropanol and an appropriate base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- Methyl 5-amino-3-methoxybenzofuran-2-carboxylate
- Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate
- Methyl 5-amino-3-propoxybenzofuran-2-carboxylate
Comparison: Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to its methoxy, ethoxy, and propoxy analogs, the isopropoxy derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity and altered metabolic stability.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3 |
Clé InChI |
LRGQGEUEXZMTRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


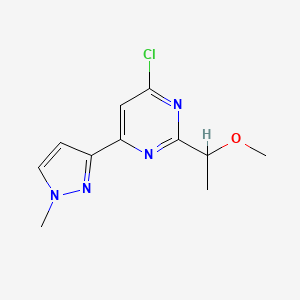


![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)


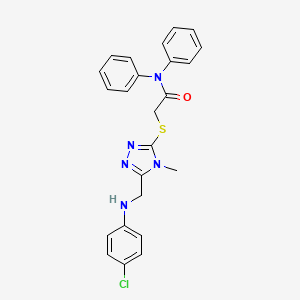
![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
